Methyl 3,5-difluoro-2-methoxyphenylacetate
CAS No.: 1806277-82-6
Cat. No.: VC2771524
Molecular Formula: C10H10F2O3
Molecular Weight: 216.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806277-82-6 |
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Molecular Formula | C10H10F2O3 |
Molecular Weight | 216.18 g/mol |
IUPAC Name | methyl 2-(3,5-difluoro-2-methoxyphenyl)acetate |
Standard InChI | InChI=1S/C10H10F2O3/c1-14-9(13)4-6-3-7(11)5-8(12)10(6)15-2/h3,5H,4H2,1-2H3 |
Standard InChI Key | NFPLVYOPPFEKTQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1F)F)CC(=O)OC |
Canonical SMILES | COC1=C(C=C(C=C1F)F)CC(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 3,5-difluoro-2-methoxyphenylacetate is identified by CAS Registry Number 1806277-82-6. The compound features a benzene ring with two fluorine substituents at positions 3 and 5, a methoxy group at position 2, and an acetate methyl ester group. Its molecular formula is C10H10F2O3 with a molecular weight of approximately 216.18 g/mol .
Structural Characteristics
The structure consists of a phenyl ring with the following substitution pattern:
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Two fluorine atoms at positions 3 and 5
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A methoxy group (-OCH3) at position 2
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A methylacetate side chain (-CH2COOCH3)
This pattern of substitution gives the molecule distinct chemical properties that differentiate it from related compounds like Methyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1804880-97-4) and Methyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS 1780907-78-9) .
Physical and Chemical Properties
While specific physical data for Methyl 3,5-difluoro-2-methoxyphenylacetate is limited in the available literature, its properties can be inferred from related compounds with similar structures.
Physical State and Appearance
At room temperature, Methyl 3,5-difluoro-2-methoxyphenylacetate is likely a solid or crystalline powder, similar to related fluorinated methoxyphenylacetate derivatives .
Spectroscopic Properties
Based on similar fluorinated aromatic compounds, Methyl 3,5-difluoro-2-methoxyphenylacetate would exhibit characteristic spectroscopic features:
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NMR Spectroscopy: The 1H NMR spectrum would likely show signals for the methoxy group (approximately δ 3.8-4.0 ppm), the methyl ester group (approximately δ 3.6-3.8 ppm), the methylene group (approximately δ 3.5-3.7 ppm), and aromatic protons (approximately δ 6.5-7.5 ppm) .
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19F NMR: Would show signals for the two fluorine atoms, likely in the range of δ -110 to -140 ppm, with potential coupling patterns due to the meta positioning .
Reactivity Profile
The compound's reactivity is influenced by:
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The electron-withdrawing effects of the fluorine substituents
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The electron-donating properties of the methoxy group
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The reactivity of the ester functionality
This combination of functional groups makes it potentially useful in various organic transformations and as an intermediate in synthesis pathways.
Synthesis Methods
Esterification of the Corresponding Acid
A common approach would involve the esterification of 3,5-difluoro-2-methoxyphenylacetic acid with methanol under acidic conditions or using coupling reagents.
Fluorination of Methyl 2-Methoxyphenylacetate
Another potential route involves the selective fluorination of methyl 2-methoxyphenylacetate at positions 3 and 5 using appropriate fluorinating agents such as SelectfluorTM or NFSI (N-Fluorobenzenesulfonimide).
From Related Precursors
The compound might also be synthesized from (3,5-difluoro-2-methoxyphenyl)methanol (CAS 131782-51-9) through oxidation followed by esterification.
Related Compounds and Structural Analogs
Methyl 3,5-difluoro-2-methoxyphenylacetate belongs to a family of fluorinated phenylacetate derivatives with various substitution patterns. Understanding its relationship to these compounds provides context for its properties and applications.
Difluorinated Methoxyphenylacetates
Several structurally related compounds have been reported in the literature:
Compound | CAS Number | Structural Difference |
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Methyl 3,4-difluoro-2-methoxyphenylacetate | 1804880-97-4 | Fluorine at positions 3,4 instead of 3,5 |
Methyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | 1780907-78-9 | Difluoro substitution on the acetate carbon instead of the ring |
Methyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 1393539-93-9 | Difluoro substitution on the acetate carbon with methoxy at position 4 |
Monofluorinated Analogs
Monofluorinated variants include:
Related Alcohols and Acids
The corresponding alcohol and acid derivatives are also known:
Analytical Methods and Characterization
Various analytical techniques can be employed for the characterization and quality assessment of Methyl 3,5-difluoro-2-methoxyphenylacetate.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation from isomers or related compounds.
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Gas Chromatography (GC): Applicable if the compound has sufficient volatility, particularly when coupled with mass spectrometry (GC-MS) for structure confirmation.
Spectroscopic Techniques
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Infrared Spectroscopy (IR): Would show characteristic bands for the ester carbonyl (approximately 1730-1750 cm-1), C-F stretching (1000-1400 cm-1), and aromatic C-H stretching (3000-3100 cm-1).
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Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation pattern analysis.
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NMR Spectroscopy: As detailed in section 2.2, provides structural confirmation through 1H, 13C, and 19F NMR.
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